molecular formula C19H24FN3O B032401 Azaperol CAS No. 2804-05-9

Azaperol

Cat. No.: B032401
CAS No.: 2804-05-9
M. Wt: 329.4 g/mol
InChI Key: LVXYAFNPMXCRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Azaperol primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to other drugs such as haloperidol .

Mode of Action

this compound interacts with its targets by blocking dopamine receptors in the brain . It is thought to antagonize apomorphine and amphetamine-induced behavioral effects, which are mediated by brain catecholamines, especially dopamine .

Biochemical Pathways

It is known that this compound, as a dopamine d2-antagonist, can inhibit the prolactin inhibiting factor at the hypothalamo-pituitary level, leading to an enhanced prolactin release from the pituitary gland . This increased serum prolactin levels further result in an increased progestative status of the female genital tract and an increased mammary gland stimulation .

Pharmacokinetics

this compound is rapidly absorbed, distributed to tissues, and metabolized mainly to this compound . The metabolism of this compound is hepatic . The elimination half-life of this compound is approximately 4 hours .

Result of Action

The molecular and cellular effects of this compound’s action include neuroleptic sedative and antiemetic effects . It may cause hypotension and while it has minimal effects on respiration in pigs, high doses in humans can cause respiratory depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction of this compound from swine adipose samples can be affected by the temperature, with optimal extraction occurring at 55°C

Biochemical Analysis

Biochemical Properties

Azaperol interacts with various biomolecules in the body. It primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . The molecular weight of this compound is 329.41 .

Cellular Effects

This compound has a number of effects on cells. It reduces motor activity, has cataleptic effects, decreases stress- or trauma-related mortality, and blocks apomorphine emesis . It also prevents fatal effects of catecholamines .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by acting as a dopamine antagonist . It blocks dopamine receptors in the brain, which leads to its sedative and antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that Azaperone, which is metabolized to this compound, and this compound were confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in pigs, Azaperone is given strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg Azaperone/kg bw, depending on the indication .

Metabolic Pathways

This compound is involved in several metabolic pathways. The liver is the main site for metabolism . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite this compound, which can be re-oxidized to azaperone in vivo), hydroxylation of the pyridine (resulting in 5-OH azaperone and 5-OH this compound), oxidative N-dealkylation and oxidative N-dearylation .

Transport and Distribution

This compound is rapidly absorbed and completely excreted in urine and faeces with only a small portion present as the parent compound . The major metabolite present in edible tissue is this compound .

Chemical Reactions Analysis

Azaperol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include ammoniated acetonitrile and medium-chain fatty acids . The major products formed from these reactions are often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and HPLC .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXYAFNPMXCRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950731
Record name 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2804-05-9
Record name Azaperol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azaperol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.